molecular formula C8H7FOS B8669956 5-Fluoro-6,7-dihydrobenzo[b]thiophene-4(5H)-one

5-Fluoro-6,7-dihydrobenzo[b]thiophene-4(5H)-one

Cat. No.: B8669956
M. Wt: 170.21 g/mol
InChI Key: CFCXYTFQNOMGNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-6,7-dihydrobenzo[b]thiophene-4(5H)-one is a useful research compound. Its molecular formula is C8H7FOS and its molecular weight is 170.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7FOS

Molecular Weight

170.21 g/mol

IUPAC Name

5-fluoro-6,7-dihydro-5H-1-benzothiophen-4-one

InChI

InChI=1S/C8H7FOS/c9-6-1-2-7-5(8(6)10)3-4-11-7/h3-4,6H,1-2H2

InChI Key

CFCXYTFQNOMGNP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CS2)C(=O)C1F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add trimethylsilyl trifluoromethanesulfonate (18.5 mL, 102 mmol, 1.3 equiv.) over 5 minutes to a cold (0° C.) stirred solution of solution 6,7-dihydro-1-benothiophen-4(5H)-one (12.04 g, 79.1 mmol, 1 equiv.) and triethylamine (33 mL, 237 mmol, 3 equiv.) in dry dichloromethane (200 mL). Stir the reaction mixture at 0° C. for 5 minutes and then warm to room temperature for 1 h10 min before adding water. Separate the layers, extract the aqueous layer twice with dichloromethane, dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Dissolve the resulting crude silylenol ether in anhydrous dimethylformamide (200 mL), place the reaction mixture in a room temperature water bath, and add 1-(chloromethyl)-4fluoro-1,4-diazoniabicyclo[2.2.2]octanebis(tetrafluoroborate) (Selectfluor™) (31.06 g, 87.7 mmol, 1.1 equiv.) in one portion. Stir the reaction mixture at room temperature for 15 minutes then add tetrabutylammonium fluoride (1M in THF, 87 mL, 87 mmol, 1.1 equiv.) and stir at room temperature for 1 hr before adding water and ethyl acetate. Separate the layers, extract the aqueous layer three times with ethyl acetate, wash the combined organic extracts successively with water (2 times) then 0.1N HCl (2 times), dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resultant crude material by medium pressure liquid chromatography eluting with 0 to 20% ethyl acetate in hexanes to afford the title compound as an orange solid (9.725 g, 72%). δH (400 MHz, CDCl3) 2.41-2.54 (m, 1H), 2.56-2.67 (m, 1H), 3.10-3.20 (m, 1H), 3.23-3.33 (m, 1H), 5.12 (ddd, 1H, J=47, 11, 4 Hz), 7.15 (d, 1H, J=6 Hz), 7.41 (d, 1H, J=6 Hz).
Quantity
18.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
6,7-dihydro-1-benothiophen-4(5H)
Quantity
12.04 g
Type
reactant
Reaction Step Two
Quantity
33 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
31.06 g
Type
reactant
Reaction Step Three
Quantity
87 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
72%

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